1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

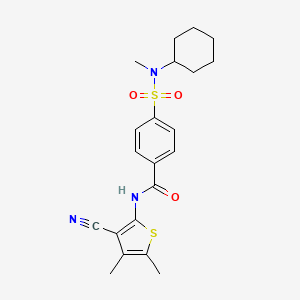

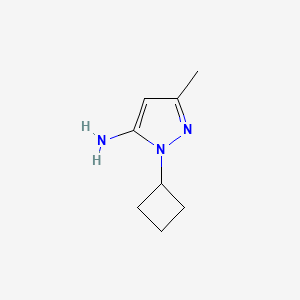

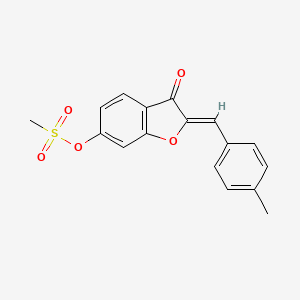

“1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

While specific synthesis methods for “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” are not available, pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation.Molecular Structure Analysis

The molecular structure of “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” consists of a pyrazole ring bound to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C8H13N3/c1-6-8(9)5-10-11(6)7-3-2-4-7 .Physical And Chemical Properties Analysis

The molecular weight of “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” is 151.21 . It is a powder at room temperature .Applications De Recherche Scientifique

Organic Synthesis

1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine: serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for various organic compounds. It can undergo reactions such as alkylation, acylation, and condensation to form more complex molecules that are useful in creating pharmaceuticals, polymers, and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to act as a core structure for drug development. Its derivatives are being studied for their pharmacological properties, including their use as enzyme inhibitors, receptor antagonists, or modulators of biological pathways .

Agrochemical Development

The compound’s derivatives are also investigated for their use in agrochemicals. Researchers are looking into its application in the development of new pesticides, herbicides, and fungicides that can help in crop protection and yield improvement .

Material Science

In material science, 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine can be used to synthesize novel materials with specific properties. It can contribute to the creation of new polymers with enhanced durability, flexibility, or thermal stability .

Catalysis

This compound may also find applications in catalysis. Its structure could be modified to create catalysts that facilitate various chemical reactions, potentially leading to more efficient industrial processes .

Safety and Handling Research

Safety data sheets for 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine provide crucial information on handling, storage, and first-aid measures. This information is essential for researchers working with the compound in laboratory settings .

Analytical Chemistry

As an analytical reagent, this compound could be used in the development of new analytical methods for detecting or quantifying other substances. Its chemical properties might allow it to react selectively with specific analytes .

Environmental Studies

Environmental studies may utilize this compound to understand its behavior and impact on ecosystems. Research can include its biodegradability, toxicity, and potential as an environmental contaminant .

Safety and Hazards

The safety information for “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-cyclobutyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-8(9)11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTSQAJDJOITRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)

![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)

![3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2874703.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)

![[1-(Methylsulfanyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2874712.png)